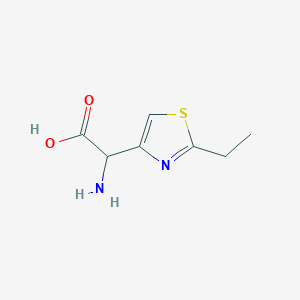
4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is characterized by a cyclohexyl group attached to a dihydropyridinone ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Pyridine derivatives with varying degrees of oxidation.
Reduction: Reduced pyridine derivatives with altered functional groups.
Substitution: Substituted pyridinone derivatives with new functional groups attached to the cyclohexyl or pyridinone ring.
Applications De Recherche Scientifique
4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A structurally similar compound with different functional groups.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3: Another related compound with a thioxo group instead of a carbonyl group.
Uniqueness
4-Cyclohexyl-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-cyclohexyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
URIASKWAURAZQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


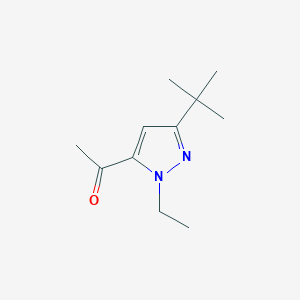
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
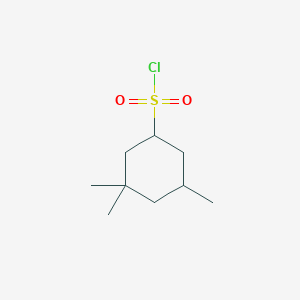

![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
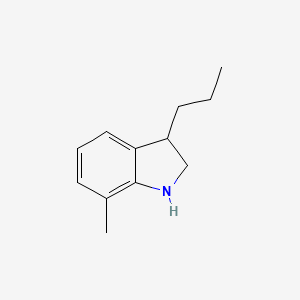
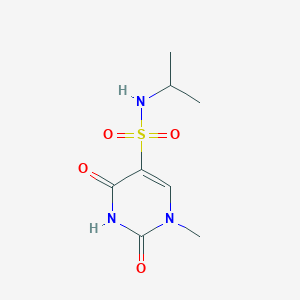
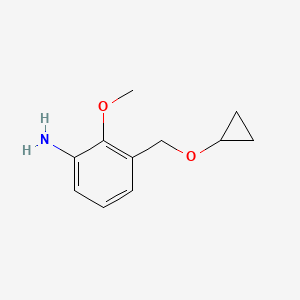
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![3-Oxa-8-thia-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13235469.png)
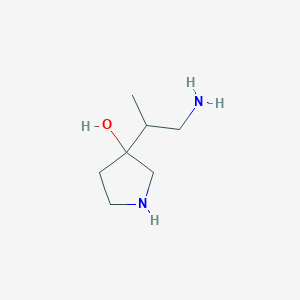
![3-[(4-Methylphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13235477.png)
